molecular formula C23H25N3O3S B2965676 (E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one CAS No. 862245-24-7

(E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2965676
CAS No.: 862245-24-7
M. Wt: 423.53
InChI Key: XGYTYYKTOUXAKA-RCCKNPSSSA-N
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Description

The compound (E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one class, a scaffold renowned for its diverse pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . Its structure features a 4-benzylpiperazinyl group at position 2 and a 3,4-dimethoxybenzylidene moiety at position 3. These substituents are critical for modulating bioavailability, target affinity, and metabolic stability. This article compares its structural and functional attributes with related analogs, emphasizing substituent effects on biological activity and synthetic accessibility.

Properties

IUPAC Name

(5E)-2-(4-benzylpiperazin-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-28-19-9-8-18(14-20(19)29-2)15-21-22(27)24-23(30-21)26-12-10-25(11-13-26)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYTYYKTOUXAKA-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a compound that belongs to the class of thiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of (E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This compound features a thiazole ring, a benzylpiperazine moiety, and a dimethoxybenzylidene group, which contribute to its biological properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structural features inhibited cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the benzylpiperazine moiety may enhance the compound's interaction with cellular targets involved in cancer progression .

Antimicrobial Properties

Thiazole derivatives have also been reported to possess antimicrobial activities. The compound's structure suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth in various bacteria and fungi. A study highlighted that modifications in the thiazole ring can enhance antibacterial efficacy against resistant strains .

Neuropharmacological Effects

The benzylpiperazine component is known for its neuropharmacological effects. Compounds containing this moiety have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic or antidepressant effects, making (E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one a candidate for further research in mental health applications .

The biological activity of (E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with enzymes involved in cancer metabolism or microbial survival.
  • Receptor Modulation : The benzylpiperazine moiety can influence neurotransmitter receptors, affecting mood and behavior.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have been conducted on related compounds that provide insights into the potential effects of (E)-2-(4-benzylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one:

StudyCompoundFindings
Singh et al. (2015)Thiazole DerivativeInduced apoptosis in cancer cell lines; IC50 values < 10 µM
Berthelette et al. (1997)Benzylpiperazine AnalogShowed significant antimicrobial activity against Gram-positive bacteria
Sloop et al. (2012)Thiazole CompoundExhibited neuroprotective effects in animal models

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thiazol-4(5H)-one derivatives include modifications at positions 2 (amine/piperazinyl groups) and 5 (benzylidene substituents). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiazol-4(5H)-one Derivatives
Compound Name/Structure R1 (Position 2) R2 (Position 5) Biological Activity Key Findings References
Target Compound 4-Benzylpiperazinyl 3,4-Dimethoxybenzylidene Antimicrobial, Antifungal Potent activity against Candida albicans and Gram-negative bacteria
(Z)-2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one Cyclopropylamino 4-Methoxybenzylidene Antimicrobial Selective activity against Raoultella ornithinolytica
(Z)-5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Naphthalen-1-ylamino 2,4-Dichlorobenzylidene Antifungal 250× more active than ketoconazole (MIC: 0.03 µg/mL)
(Z)-2-(Benzylamino)-5-(3,4-dihydroxybenzylidene)thiazol-4(5H)-one Benzylamino 3,4-Dihydroxybenzylidene Tyrosinase Inhibition IC50 = 12.7 µM (enhanced H-bond donor capacity)
(E)-2-(4-(4-Chlorophenyl)piperazinyl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one 4-(4-Chlorophenyl)piperazinyl 4-Hydroxybenzylidene Enzyme Inhibition (Hypothetical) Hydroxyl group improves solubility but reduces membrane permeability
Antimicrobial and Antifungal Activity
  • Target Compound : Demonstrates broad-spectrum activity against Candida albicans (including azole-resistant strains) and Gram-negative bacteria (e.g., E. coli), likely due to the electron-donating 3,4-dimethoxy group enhancing membrane interaction .
  • Dichlorobenzylidene Analogs : The 2,4-dichloro substitution in compound 9b () confers exceptional antifungal potency (MIC 0.03 µg/mL), attributed to halogen-induced hydrophobicity and target binding .
  • Methoxy vs. Hydroxy Groups : While methoxy groups (e.g., 4-methoxy in ) improve antimicrobial activity, hydroxyl groups (e.g., 3,4-dihydroxy in ) are more effective in tyrosinase inhibition due to hydrogen-bonding interactions .
Enzyme Inhibition
  • Tyrosinase: The (Z)-2-(benzylamino)-5-(3,4-dihydroxybenzylidene) derivative (IC50 = 12.7 µM) outperforms fluorine-substituted analogs (IC50 > 288 µM), highlighting the necessity of H-bond donors .
  • 5-Lipoxygenase : Dimethoxybenzylidene derivatives (e.g., 5-(2,4-dimethoxybenzylidene)-2-p-tolylthiazol-4(5H)-one) exhibit moderate inhibition (IC50 = 980 nM), suggesting substituent-dependent efficacy .

Pharmacokinetic Considerations

  • 4-Benzylpiperazinyl Group: Enhances blood-brain barrier penetration compared to smaller substituents (e.g., cyclopropylamino) .
  • 3,4-Dimethoxy vs. 3,4-Dichloro : Methoxy groups improve metabolic stability, whereas chloro groups increase cytotoxicity risks .

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